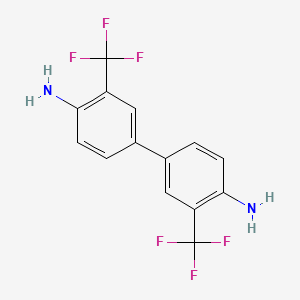

3,3'-Bis(trifluoromethyl)benzidine

CAS No.: 346-88-3

Cat. No.: VC2002274

Molecular Formula: C14H10F6N2

Molecular Weight: 320.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 346-88-3 |

|---|---|

| Molecular Formula | C14H10F6N2 |

| Molecular Weight | 320.23 g/mol |

| IUPAC Name | 4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C14H10F6N2/c15-13(16,17)9-5-7(1-3-11(9)21)8-2-4-12(22)10(6-8)14(18,19)20/h1-6H,21-22H2 |

| Standard InChI Key | PJWQLRKRVISYPL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N |

Introduction

Chemical Properties and Structure

3,3'-Bis(trifluoromethyl)benzidine possesses a well-defined chemical structure that contributes to its distinctive properties and applications. The molecular architecture consists of a biphenyl core with amino groups at the 4 and 4' positions, and trifluoromethyl groups at the 3 and 3' positions . This structural arrangement provides the molecule with unique electronic properties that influence its reactivity patterns.

A significant characteristic of this compound is the strong electron-withdrawing effect of the trifluoromethyl groups, which reduces electron delocalization on the π orbital of the conjugated polymer backbone . This electronic configuration contributes to the compound's stability and influences its interactions with other molecules in various chemical processes.

Physical and Chemical Characteristics

The physical and chemical characteristics of 3,3'-Bis(trifluoromethyl)benzidine are comprehensively detailed in the following table:

3,3'-Bis(trifluoromethyl)benzidine exhibits limited solubility in water but dissolves readily in various organic solvents including ethanol, methanol, chloroform, and dichloromethane . The compound demonstrates remarkable stability under normal conditions, showing resistance to light, heat, and moisture, which contributes to its versatility in various applications requiring chemical durability .

Synthesis Methods

The synthesis of 3,3'-Bis(trifluoromethyl)benzidine has been achieved through several methodologies, with recent research focusing on improving yield, purity, and process efficiency. Two primary synthetic routes have been established: the benzidine rearrangement method and the reduction of corresponding dinitro compounds.

Benzidine Rearrangement Method

One established method for synthesizing 3,3'-Bis(trifluoromethyl)benzidine involves the rearrangement of 3,3'-bis(trifluoromethyl)hydrazobenzene, a process known as the benzidine rearrangement reaction . This reaction occurs in the presence of an organic solvent and an inorganic acid, typically concentrated hydrochloric acid or sulfuric acid with a concentration of 10-80% by weight, preferably 20-60% .

Traditional benzidine rearrangement reactions have faced challenges with this compound, including disproportionation issues and inhibition by the trifluoromethyl groups, resulting in yields as low as 10% . Recent advancements have addressed these challenges by optimizing reaction conditions, particularly by adjusting the pH to 0-2 after the rearrangement reaction to separate the product as an acid salt, followed by alkaline treatment to isolate the final product .

Reduction of Dinitro Compounds

Another significant synthetic route involves the reduction of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl . This reduction process typically employs hydrogen gas in the presence of catalysts such as palladium or Adams's catalyst under specific reaction conditions .

A detailed example of this synthetic approach involves:

-

Adding 100g of 2,2'-bis(trifluoromethyl)-4,4'dinitrobiphenyl to a reaction kettle

-

Adding 500g of tetrahydrofuran as solvent

-

Introducing 0.1g of catalyst and 0.1g of co-catalyst (2-aminoethanol)

-

Conducting the reaction at 55°C under hydrogen pressure of 0.3 MPa for approximately 2 hours

-

Performing hot filtration, crystallization at 5°C, and drying under reduced pressure

This optimized method has achieved impressive results, with a reported content purity of 99.84% and a molar yield reaching 98.8% , representing a significant improvement over traditional methods and making it suitable for industrial-scale production.

Industrial Production Considerations

For industrial-scale production, continuous flow reactors are often employed to ensure efficient hydrogenation and high yield . The reaction conditions are carefully optimized to maintain product purity and quality while ensuring safety and efficiency. Modern industrial methods also consider environmental factors, aiming to reduce waste and energy consumption during the manufacturing process.

Applications and Uses

3,3'-Bis(trifluoromethyl)benzidine has found applications across various fields due to its unique chemical properties and stability characteristics, particularly in industrial settings, research laboratories, and materials science.

Industrial Applications

In the industrial sector, 3,3'-Bis(trifluoromethyl)benzidine serves as a valuable building block for the synthesis of high-performance polymers, particularly polyimides and polyimines . These polymers benefit from the compound's contribution to improved mechanical and dielectric properties, making them suitable for demanding applications in electronics, aerospace, and other high-performance environments.

The compound is especially valuable in the development of optical materials due to its ability to create products with low thermal expansion coefficients, favorable refractive indices, and good dielectric constants . Additionally, its contribution to good organic solvent solubility in the resulting materials makes it particularly useful in specialized coating and film applications where these properties are critical.

Research and Analytical Applications

3,3'-Bis(trifluoromethyl)benzidine functions as a fluorophore capable of detecting covalent binding, making it valuable in analytical chemistry and research settings . It has demonstrated high affinity and specificity for various analytes, including organic solvents, pharmaceuticals, and pesticides, enhancing detection capabilities in analytical processes .

The compound has been successfully employed in liquid chromatography and microextraction techniques for the determination of various compounds with high sensitivity . Research has shown that its sensitivity as a dye increases with concentration, a property that has been applied in both functional theory and solid-phase microextraction experiments, typically achieving recovery rates greater than 90% .

Materials Science Applications

In materials science, 3,3'-Bis(trifluoromethyl)benzidine contributes to the development of materials with specific performance characteristics. The strong electron-withdrawing effect of the trifluoromethyl groups leads to the creation of more transparent polyimide films, which is advantageous for applications requiring optical clarity combined with thermal stability and mechanical strength .

These unique contributions to material properties have positioned 3,3'-Bis(trifluoromethyl)benzidine as an important compound in the development of advanced materials for specialized applications in electronics, optics, and other high-technology fields.

Additional safety information from the ECHA C&L Inventory indicates:

-

Danger H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

-

Recommended precautionary statements include: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P311, P312, P321, P322, P330, P361, P363, P403+P233, P405, P501

Comparative Analysis

Understanding how 3,3'-Bis(trifluoromethyl)benzidine compares to similar compounds provides valuable insights into its unique properties and applications, helping researchers select the most appropriate compound for specific purposes.

Structure-Activity Relationships

The position of functional groups on the benzidine core significantly influences the compound's chemical behavior and applications. While 3,3'-Bis(trifluoromethyl)benzidine features trifluoromethyl groups at the 3,3' positions, its isomer 2,2'-Bis(trifluoromethyl)benzidine places these groups at the 2,2' positions, resulting in different steric and electronic effects that influence reactivity patterns and applications .

These structure-activity relationships are critical considerations when selecting benzidine derivatives for specific applications, as the positioning of functional groups can significantly impact performance characteristics in various chemical and materials applications.

Current Research and Development

Recent research on 3,3'-Bis(trifluoromethyl)benzidine has focused on improving synthesis methods and expanding its applications. Significant advancements have been made in optimizing synthetic routes to achieve higher yields and purity levels, particularly through the reduction of dinitro compounds and refined benzidine rearrangement processes .

In the field of materials science, ongoing research is exploring the compound's potential in developing advanced polymer materials with enhanced thermal stability, optical clarity, and mechanical properties. The unique electronic properties imparted by the trifluoromethyl groups continue to be investigated for their contribution to material performance in specialized applications .

Analytical applications represent another active area of research, with studies examining the compound's effectiveness as a fluorophore in detection systems for various analytes. The high recovery rates achieved in microextraction techniques suggest promising potential for expanded applications in analytical chemistry and environmental monitoring .

As research continues, the understanding of 3,3'-Bis(trifluoromethyl)benzidine's properties and potential applications continues to evolve, opening new possibilities for this versatile compound in both established and emerging fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume